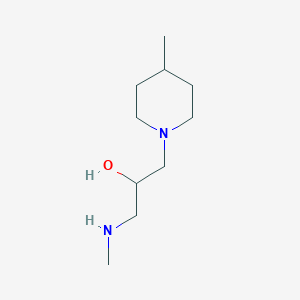

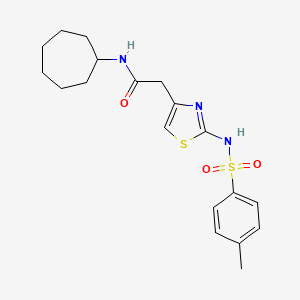

![molecular formula C24H27N3O3 B2858985 1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 890096-22-7](/img/structure/B2858985.png)

1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of saturated ketones and aminopyrazoles . This process involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . This dehydrogenative coupling process provides access to a host of functionalized pyrazolo [1,5- a ]pyrimidines with antitumor potential from commercially available substrates .Molecular Structure Analysis

The molecular structure of similar compounds often contains a seven-membered ring, which is fused to one five- and one six-membered ring . The two benzene rings are oriented relative to each other at a dihedral angle .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dual C (sp 3 )–H bond functionalization of inactive ketones . This is required for the formation of the title compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a yellow crystalline powder with a melting point of 145-150°C . The IR (KBr) values are 2957.98 (OH), 1659 (C=O) .Wissenschaftliche Forschungsanwendungen

Antimetabolites in Purine Biochemical Reactions

This compound is a purine analogue, which means it can mimic or interfere with the purine metabolism in cells. As antimetabolites, they can be used to disrupt DNA and RNA synthesis, making them potential candidates for cancer treatment and immunosuppressive therapies .

Antitrypanosomal Activity

The structural features of this compound suggest its use in combating Trypanosoma species, which cause diseases like sleeping sickness. Its antitrypanosomal activity could be harnessed to develop new therapeutic agents against these parasitic infections .

Antischistosomal Activity

Schistosomiasis is a disease caused by parasitic worms, and compounds like this one have shown activity against such organisms. Research into its antischistosomal properties could lead to the development of novel antiparasitic drugs .

Enzyme Inhibition

The compound’s structure indicates potential as an inhibitor for enzymes like HMG-CoA reductase and COX-2 . These enzymes are targets for cholesterol-lowering drugs and anti-inflammatory drugs, respectively .

Phosphodiesterase Inhibition

As a phosphodiesterase (PDE) inhibitor, this compound could influence the cellular levels of cyclic nucleotides, which are important signaling molecules. This application could be significant in treating cardiovascular diseases and erectile dysfunction .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various cancers. The compound’s ability to inhibit KDR kinase suggests its potential use in developing targeted cancer therapies .

Benzodiazepine Receptor Ligands

The compound could act as a ligand for peripheral benzodiazepine receptors, which are involved in the regulation of steroidogenesis, immunomodulation, and cell proliferation. This could be relevant in the context of anxiety disorders and other neurological conditions .

Antimicrobial Agents

Due to its structural complexity, the compound may also serve as an antimicrobial agent. Research into its efficacy against bacteria and fungi could lead to new treatments for infectious diseases .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[7-methoxy-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-7-9-18(10-8-16)20-15-21-19-5-4-6-22(29-3)23(19)30-24(27(21)25-20)11-13-26(14-12-24)17(2)28/h4-10,21H,11-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJAWDAQPSXNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

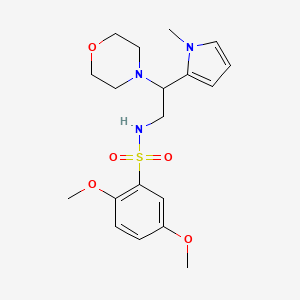

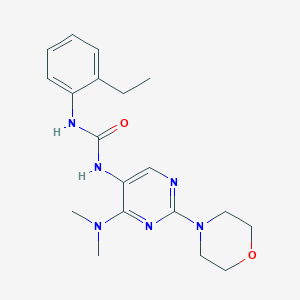

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)

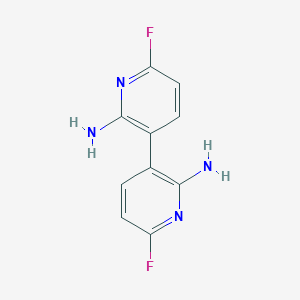

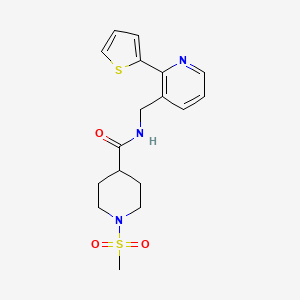

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

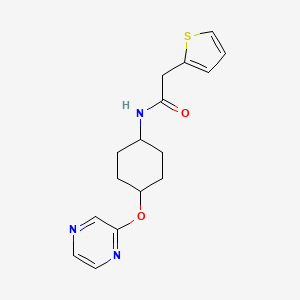

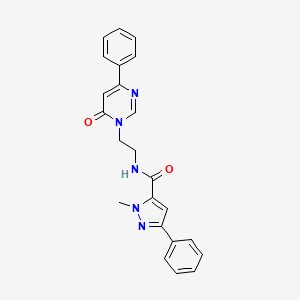

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)